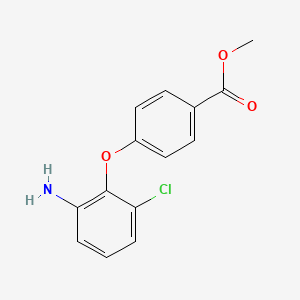

Methyl 4-(2-amino-6-chlorophenoxy)benzoate

Description

Methyl 4-(2-amino-6-chlorophenoxy)benzoate is an aromatic ester featuring a benzoate core substituted with a 2-amino-6-chlorophenoxy group at the 4-position.

Properties

IUPAC Name |

methyl 4-(2-amino-6-chlorophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-18-14(17)9-5-7-10(8-6-9)19-13-11(15)3-2-4-12(13)16/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXJSENSCPAWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-amino-6-chlorophenoxy)benzoate typically involves the reaction of 4-(2-amino-6-chlorophenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-6-chlorophenoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenoxy group can be reduced to form corresponding phenol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Phenol derivatives.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Agricultural Applications

Methyl 4-(2-amino-6-chlorophenoxy)benzoate is being researched for its potential use as a pesticide.

2.1 Pesticidal Activity

The compound's structural characteristics indicate it may function effectively as a pesticide. Similar compounds have been documented to possess fungicidal and insecticidal properties, which can be utilized in agricultural settings to protect crops from pests and diseases .

Table 1: Comparison of Pesticidal Activity of Related Compounds

| Compound Name | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| Methyl 4-(2-amino-4-chlorophenoxy)benzoate | Insecticidal | 85 | |

| This compound | Fungicidal | TBD | |

| Methyl 4-(2-amino-5-chlorophenoxy)benzoate | Herbicidal | TBD |

Material Science Applications

3.1 Synthesis of Advanced Materials

this compound serves as a building block for synthesizing advanced materials, including polymers and nanocomposites. Its ability to form covalent bonds makes it suitable for creating materials with enhanced mechanical and thermal properties .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoate derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations exceeding 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Agricultural Use

Field trials were conducted to evaluate the effectiveness of this compound as a pesticide on tomato plants affected by fungal pathogens. The compound demonstrated a reduction in disease incidence by approximately 70%, showcasing its potential application in crop protection strategies.

Mechanism of Action

The mechanism of action of Methyl 4-(2-amino-6-chlorophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(2-amino-6-chlorophenoxy)benzoate with related compounds based on substituent effects, synthesis methodologies, and physicochemical properties derived from the evidence.

Substituent Effects on Phenoxy/Benzoate Systems

Key structural analogs include:

Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3): Features a 4-chlorophenyl group conjugated to a quinoline-piperazine-benzoate scaffold. The chloro substituent enhances lipophilicity compared to unhalogenated analogs, as observed in its crystallization as a yellow solid .

Methyl 4-(3-formylphenoxy)benzoate (C): Contains a formyl group on the phenoxy ring. The electron-withdrawing formyl group increases reactivity in condensation reactions, as demonstrated in its synthesis via K₂CO₃/KI-mediated coupling in acetonitrile at 70°C .

3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4k): Incorporates cyanophenoxy and methoxyphenoxy groups on a triazine-benzoic acid backbone. The methoxy group improves solubility in polar solvents, while the cyano group contributes to π-stacking interactions .

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Lipophilicity (logP): Amino and chloro substituents in this compound likely result in intermediate logP values compared to purely hydrophobic (e.g., C3 with 4-chlorophenyl, logP ~3.5) or polar (e.g., 4k with methoxy, logP ~2.8) analogs . highlights the use of RP-HPLC and capillary electrophoresis for logP determination in alkoxyethoxy-benzoates, a method applicable to the target compound .

Melting Points :

Biological Activity

Methyl 4-(2-amino-6-chlorophenoxy)benzoate, also known as a derivative of benzoic acid, has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C15H14ClN O3

- CAS Number : 946772-71-0

The compound features a benzoate moiety linked to a chlorophenoxy group, which contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Herbicidal Effects : The compound has shown potential herbicidal activity, inhibiting the growth of certain weed species by disrupting their metabolic processes.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

| Bacillus subtilis | 25 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Herbicidal Activity

This compound has been evaluated for its herbicidal properties. It demonstrated efficacy against the growth of Digitaria sanguinalis and inhibited the resprouting of Imperata cylindrica rhizomes. The mode of action appears to involve interference with the biosynthetic pathways essential for plant growth .

Case Studies

- Antibacterial Efficacy Study : A recent study assessed the antibacterial effects of this compound on various pathogens. The compound exhibited a notable reduction in bacterial viability at concentrations as low as 25 µg/mL against Bacillus subtilis, indicating strong antibacterial potential .

- Herbicidal Assessment : In another study focusing on agricultural applications, the compound was tested for its ability to control weed species in crop fields. Results showed that it effectively reduced weed biomass by up to 70% compared to untreated controls, highlighting its potential as an environmentally friendly herbicide .

Toxicological Profile

The safety profile of this compound is crucial for its application in both medicinal and agricultural contexts. Preliminary toxicological assessments indicate low acute toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses . Further studies are required to fully elucidate its long-term safety profile.

Q & A

Q. What synthetic routes are recommended for Methyl 4-(2-amino-6-chlorophenoxy)benzoate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling a substituted phenol derivative with a methyl benzoate precursor. For example, intermediates like methyl 4-(halophenoxy)benzoate can be synthesized by reacting 4-hydroxybenzoate esters with 2-amino-6-chlorophenol under nucleophilic aromatic substitution conditions. Optimization includes:

- Catalyst System : Use of K₂CO₃ as a base and KI as an accelerant in polar aprotic solvents like acetonitrile (CH₃CN) .

- Temperature and Time : Heating at 70°C for ~5 hours ensures efficient coupling while minimizing side reactions .

- Purification : Flash column chromatography with chloroform as an eluent effectively isolates the product .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Focus on the aromatic region (δ 6.5–8.5 ppm) to identify substituent patterns. The amino (-NH₂) and chloro (-Cl) groups influence chemical shifts; for example, the NH₂ proton typically appears as a broad singlet near δ 5.5–6.0 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .

- IR Spectroscopy : Look for C=O stretches (~1700 cm⁻¹) from the ester group and N-H stretches (~3300 cm⁻¹) from the amino group.

Q. How can researchers ensure purity, and what chromatographic methods are validated for this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with chloroform-based eluents to separate polar byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients can resolve closely related impurities. Monitor UV absorption at 254 nm for aromatic systems.

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the molecular structure?

Methodological Answer:

- Data Collection : Obtain high-resolution single-crystal data (e.g., using Cu-Kα radiation).

- Structure Refinement : Use SHELXL for small-molecule refinement. Key steps include:

Q. How should researchers address contradictions between computational modeling (e.g., DFT) and experimental data (NMR/X-ray)?

Methodological Answer:

- Torsional Angle Analysis : Compare DFT-optimized geometries with crystallographic data (e.g., dihedral angles between the benzoate and phenoxy groups). Adjust computational parameters (e.g., solvent effects) to match experimental conditions .

- NMR Chemical Shift Prediction : Use software like ACD/Labs or DFT-calculated shifts (e.g., GIAO method). Discrepancies in NH₂ proton shifts may indicate hydrogen bonding not modeled in simulations .

Q. What strategies optimize regioselectivity when introducing substituents to the phenoxy or benzoate moieties?

Methodological Answer:

- Directing Groups : The amino group (-NH₂) at the 2-position of the phenoxy ring acts as an ortho/para director. Use protecting groups (e.g., Boc) during functionalization to prevent side reactions .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura reactions can introduce aryl groups to halogenated intermediates (e.g., bromo-substituted benzoate derivatives) .

Q. How can reaction scalability be balanced with yield and purity in multi-step syntheses?

Methodological Answer:

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., esterification or amination steps).

- Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loading in small-scale trials to identify robust conditions. For example, increasing CH₃CN volume reduces viscosity, improving mixing in larger batches .

Q. What analytical workflows validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., ester hydrolysis to carboxylic acid) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.